(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one
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Overview
Description
BP-M345 is a diarylpentanoid compound known for its promising antimitotic activity. It has been identified as a potent in vitro growth inhibitor of cancer cells, showing low toxicity in non-tumor cells . The compound promotes mitotic arrest by interfering with mitotic spindle assembly, leading to apoptotic cell death .
Preparation Methods
BP-M345 is synthesized through a series of organic reactions involving diarylpentanoid structures. The synthetic route typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with acetone in the presence of a base to form the diarylpentanoid backbone . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up this synthetic route using continuous flow reactors to maintain consistent quality and efficiency .
Chemical Reactions Analysis
BP-M345 undergoes various chemical reactions, including:
Oxidation: BP-M345 can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: BP-M345 can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
BP-M345 has a wide range of scientific research applications:
Mechanism of Action
BP-M345 exerts its effects by interfering with the stability of kinetochore-microtubule attachments, leading to defects in chromosome congression during mitosis . This induces a prolonged spindle assembly checkpoint-dependent mitotic arrest, followed by massive apoptosis . The molecular targets involved include microtubules and the spindle assembly checkpoint proteins .
Comparison with Similar Compounds
BP-M345 is compared with other diarylpentanoids and antimitotic agents:
Properties
Molecular Formula |
C25H28O8 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one |
InChI |
InChI=1S/C25H28O8/c1-27-19-9-15(10-20(28-2)24(19)31-5)7-17-13-33-14-18(23(17)26)8-16-11-21(29-3)25(32-6)22(12-16)30-4/h7-12H,13-14H2,1-6H3/b17-7+,18-8+ |
InChI Key |
WDUOPQZLRWPGTF-ZEELXFFVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/COC2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2COCC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O |
Origin of Product |
United States |
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